molecular formula C13H14N4O2S B10974450 methyl {[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

methyl {[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B10974450
M. Wt: 290.34 g/mol
InChI Key: WIBVTIUVSWAOFN-UHFFFAOYSA-N
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Description

Methyl {[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and the sulfanyl acetate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl {[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Methyl {[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar in structure but with different functional groups.

    (1-methyl-4-(pyridin-2-yl)piperidin-4-yl)methanamine: Contains a pyridine ring but lacks the triazole and sulfanyl acetate groups.

Uniqueness

Methyl {[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its combination of a triazole ring, pyridine ring, and sulfanyl acetate group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

methyl 2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate

InChI

InChI=1S/C13H14N4O2S/c1-3-8-17-12(10-4-6-14-7-5-10)15-16-13(17)20-9-11(18)19-2/h3-7H,1,8-9H2,2H3

InChI Key

WIBVTIUVSWAOFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC=C)C2=CC=NC=C2

Origin of Product

United States

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